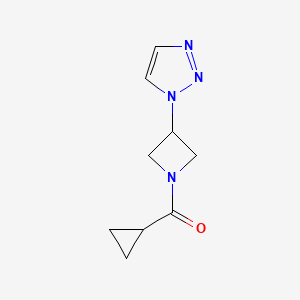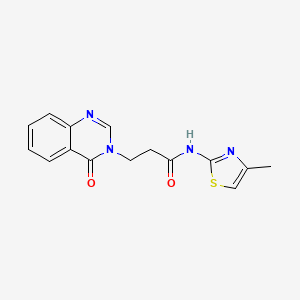
N-(4-Methyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as NMTQ, is a synthetic organic compound belonging to the quinazolinone family. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. NMTQ is used in a variety of scientific research applications, including drug discovery, biochemistry, and physiology.
Applications De Recherche Scientifique
Cytotoxicity and Antimicrobial Properties
- Research has shown that derivatives of N-(4-Methyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide exhibit significant cytotoxic effects, particularly against tumor cell lines. These compounds have demonstrated anti-inflammatory activity and marked sedative action in vivo, as well as the ability to induce nitric oxide concerning tumor cell lines, indicating potential for therapeutic applications in oncology (Zablotskaya et al., 2013).
- Additionally, certain synthesized derivatives have shown antimicrobial action, suggesting their utility in addressing bacterial infections (Dawbaa et al., 2021).
Anticonvulsant Effects
- Novel derivatives of this compound have been synthesized and tested for anticonvulsant effects, with promising results in various models of experimental epilepsy. One derivative, in particular, demonstrated more potency than phenytoin and ethosuximide, commonly used antiepileptic drugs (Malik et al., 2013).
Antitumor and Antifungal Activities
- Synthesis of new derivatives has also led to compounds with potential antitumor and antifungal activities. Certain compounds with specific structural characteristics were found to exhibit high to moderate activity against cancer cells and showed significant activity against fungal strains like Aspergillus ochraceus (El-bayouki et al., 2011).
Analgesic and Anti-Inflammatory Applications
- Some derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These studies have indicated that certain compounds could be more effective than standard drugs in reducing pain and inflammation (Dewangan et al., 2016).
Urease Inhibition and Reduced Cytotoxicity
- A novel series of bi-heterocyclic propanamides derived from this compound exhibited strong urease inhibitory potential while being less cytotoxic, making them promising for further pharmacological studies (Abbasi et al., 2020).
Propriétés
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-10-8-22-15(17-10)18-13(20)6-7-19-9-16-12-5-3-2-4-11(12)14(19)21/h2-5,8-9H,6-7H2,1H3,(H,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZQUEJNUVWSBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2371663.png)
![(2Z)-2-[(2-bromophenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B2371664.png)
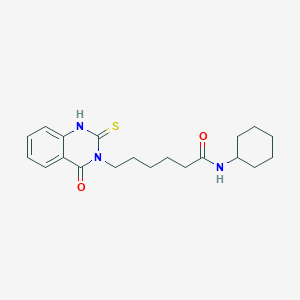
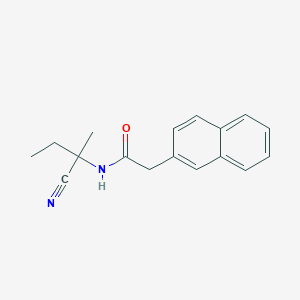
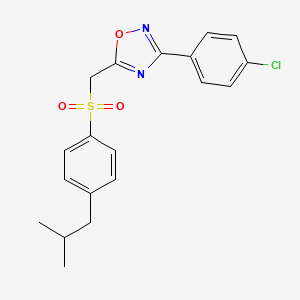
![Ethyl 4-((4-((4-methoxy-6-nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2371670.png)
![2-[4-(3-Fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2371671.png)

![[1-(Hydroxymethyl)-2,4,6-trimethylcyclohex-3-en-1-yl]methanol](/img/structure/B2371675.png)



